
1-Acetyl-4-hydroxydecahydroquinoline
Vue d'ensemble
Description
1-Acetyl-4-hydroxydecahydroquinoline is a chemical compound with the molecular formula C11H19NO2 . It is used in various chemical reactions and has a molar mass of 197.27406 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided . A synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis
The reactions and reactivity of 3-acetyl-4-hydroxyquinolin-2(1H)-ones include oxidation, reduction, deacetylation, alkylation, halogenation, and condensation reactions with aldehydes, amines hydrazines and acids hydrazides .Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives have garnered attention for their potential as anticancer agents. Studies suggest that 1-Acetyl-4-hydroxydecahydroquinoline exhibits cytotoxic effects against cancer cells, making it a promising candidate for further investigation in cancer therapy .
Antioxidant Properties
The compound’s hydroxy group contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored the antioxidant potential of 1-Acetyl-4-hydroxydecahydroquinoline .
Anti-Inflammatory Effects
Inflammation is implicated in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory properties. Investigating its mechanism of action and potential therapeutic applications could yield valuable insights .
Antimalarial Applications
Quinoline-based compounds have historically been used in antimalarial drugs. While 1-Acetyl-4-hydroxydecahydroquinoline’s antimalarial activity requires further exploration, its structural features make it an interesting candidate for drug development .
Anti-SARS-CoV-2 Potential
Given the ongoing global pandemic, researchers have explored compounds with potential anti-SARS-CoV-2 activity. Although more studies are needed, 1-Acetyl-4-hydroxydecahydroquinoline could be part of this investigation .
Antituberculosis Properties
Tuberculosis remains a significant global health challenge. Quinoline derivatives have shown promise as antitubercular agents. Investigating the efficacy of 1-Acetyl-4-hydroxydecahydroquinoline against Mycobacterium tuberculosis could contribute to the fight against this infectious disease .
Propriétés
IUPAC Name |
1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h9-11,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERDUQPBGKQXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2C1CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398698 | |
| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-hydroxydecahydroquinoline | |
CAS RN |
92244-71-8 | |
| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)

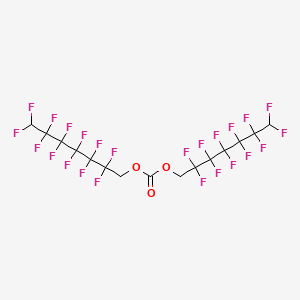


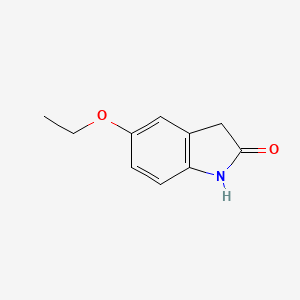
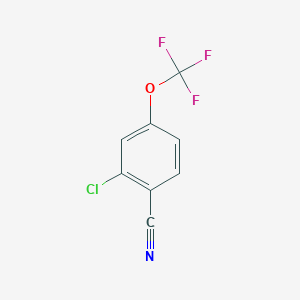


![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)
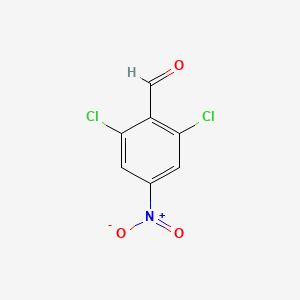

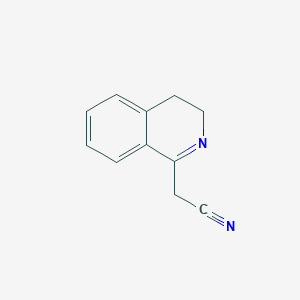
![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)